[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Description
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZJQOHWGFTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is widely used to synthesize biaryl structures, which are critical in pharmaceuticals and advanced materials.
Key Findings :
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The pyrazole substituent enhances steric and electronic effects, improving regioselectivity in coupling reactions .
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Reactions with electron-deficient aryl halides proceed at higher yields (>85%) compared to electron-rich partners (60–70%) .
Boronate Ester Formation
The boronic acid reacts reversibly with diols, forming cyclic boronate esters. This property is exploited in sensor development and bioconjugation.
Mechanistic Insight :
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The reaction proceeds via a two-step mechanism: rapid diol coordination followed by slow esterification.
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Steric hindrance from the methylpyrazole group reduces binding affinity with bulky diols by ~30% .
Oxidative Hydroxylation
Under mild oxidative conditions, the boronic acid converts to a phenolic derivative, enabling further functionalization.
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | EtOH/H₂O (1:1) | 4-(1-Methylpyrazol-5-yl)phenol | 92% |
| NaBO₃·4H₂O | Acetic acid | Brominated derivatives | 78% |
Applications :
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Phenolic products serve as intermediates in antioxidant synthesis .
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Oxidative deboronation is pH-sensitive, with optimal conversion at pH 7–8 .
Biochemical Interactions
The compound forms reversible covalent bonds with biological targets, showing promise in medicinal chemistry.
| Target | Interaction Type | Biological Activity | Reference |
|---|---|---|---|
| Proteases (e.g., trypsin) | Active-site inhibition | IC₅₀ = 0.98 µM | |
| Glycoproteins | Lectin-mimetic binding | Selective cancer cell recognition |
Structural Advantage :
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The methylpyrazole group enhances hydrophobic interactions with enzyme pockets, improving binding specificity .
Comparative Reactivity with Analogues
The methylpyrazole substituent differentiates this compound from other boronic acids:
| Compound | Reactivity in Suzuki Coupling | Diol Binding Affinity |
|---|---|---|
| 4-Bromophenylboronic acid | Faster kinetics, lower selectivity | 2.5 × 10² M⁻¹ |
| 3-Pyridylboronic acid | Moderate electron withdrawal | 5.1 × 10² M⁻¹ |
| This compound | Steric hindrance slows coupling | 1.2 × 10³ M⁻¹ (enhanced) |
Stability and Handling Considerations
This compound’s unique reactivity profile positions it as a critical building block in drug discovery, materials science, and sensor technology. Its synthetic flexibility and biochemical interactions warrant continued exploration for novel applications.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It serves as a crucial building block in synthesizing complex organic molecules, particularly biaryl compounds.
| Reaction Type | Description |
|---|---|
| Cross-Coupling | Forms biaryl compounds using palladium catalysts under mild conditions. |
| Carbon-Boron Bond Formation | Enables the creation of stable carbon-boron bonds, facilitating further reactions. |
Drug Development
Targeted Cancer Therapies
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is instrumental in developing pharmaceuticals aimed at cancer treatment. Its ability to form stable complexes with biomolecules enhances the specificity and efficacy of drug delivery systems.
| Therapeutic Area | Application |
|---|---|
| Oncology | Development of targeted therapies that inhibit cancer cell proliferation. |
| Enzyme Inhibition | Potential use as an enzyme inhibitor in various biochemical pathways. |
Bioconjugation
Enhancing Drug Delivery Systems
The compound acts as a key reagent in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other compounds. This enhances the specificity and efficacy of drug delivery systems.
| Bioconjugation Technique | Description |
|---|---|
| Surface Modification | Attaches drugs or biomolecules to surfaces for improved targeting. |
| Linker Development | Serves as a linker in the synthesis of conjugates for therapeutic applications. |
Sensor Development
Chemical Sensors for Biomolecules
This boronic acid derivative plays a significant role in developing chemical sensors capable of detecting specific biomolecules. Its selective interaction with targets makes it valuable for diagnostic applications.
| Sensor Type | Application |
|---|---|
| Biomolecular Sensors | Detects specific proteins or metabolites in biological samples. |
| Environmental Sensors | Monitors pollutants or hazardous substances through selective binding. |
Agricultural Chemistry
Development of Agrochemicals
Research is ongoing into the potential of this compound for developing environmentally friendly agrochemicals, including herbicides and pesticides.
| Agricultural Application | Description |
|---|---|
| Herbicides | Potential use in formulating selective herbicides that minimize environmental impact. |
| Pesticides | Development of novel pesticides with reduced toxicity to non-target species. |
Antimicrobial Efficacy
A study indicated that derivatives similar to this compound exhibited antimicrobial properties, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In vivo studies have shown that compounds containing the pyrazolone structure significantly reduced paw edema in rat models, suggesting effective anti-inflammatory properties .
Mechanism of Action
The mechanism of action of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)boronic acid: This compound lacks the phenyl ring but retains the boronic acid and pyrazole moieties.
5-Amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a boronic acid group.
Uniqueness: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring attached to a phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields .
Biological Activity
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with pyrazolone moieties are reported to possess anti-inflammatory properties. In vivo studies have indicated that such compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Pathways : By inhibiting enzymes like COX and MAGL, the compound reduces the production of inflammatory mediators such as prostaglandins and endocannabinoids .
- Interaction with Cellular Targets : The boronic acid group can interact with various cellular targets, potentially modulating signaling pathways involved in inflammation and cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study reported that a derivative with a similar structure exhibited an MIC of 6.25 µg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
- Anti-inflammatory Activity : In vivo models demonstrated that compounds containing the pyrazolone structure significantly reduced paw edema in rats, suggesting effective anti-inflammatory properties .
Data Table
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
